2-Chloro-6-methoxy-4-nitroaniline
Description
Contextual Significance of Halogenated and Alkoxy-Substituted Nitroanilines
The introduction of halogen and alkoxy groups onto the nitroaniline framework significantly modifies the molecule's chemical and physical properties, a strategy intentionally employed in synthetic chemistry.
Halogenation, the process of introducing one or more halogen atoms (e.g., chlorine, fluorine), is a cornerstone of organic synthesis. jk-sci.com It serves two primary purposes: imparting new properties to the final product and creating versatile intermediates. Halogen substituents alter the electronic landscape of the aromatic ring, influencing its reactivity in subsequent reactions. For instance, they can act as reactive "handles" for further transformations like hydrolysis, amination, or complex coupling reactions. jk-sci.com This versatility is exploited in the synthesis of materials such as advanced dyes and pigments, where halogenation can enhance color fastness and vibrancy. jk-sci.comgoogle.com
Similarly, alkoxy groups (such as a methoxy (B1213986) group, -OCH₃) are powerful electron-donating substituents that also modulate the reactivity of the aromatic ring. Their presence is crucial in directing the position of subsequent chemical modifications and in the synthesis of complex heterocyclic structures. A notable example is the use of nonsymmetrically substituted dialkoxy-2-nitroanilines in the Buchwald-Hartwig reaction to create phenazine (B1670421) derivatives, which are of interest for their potential biological activities. acs.org The combination of halogen and alkoxy substituents on a nitroaniline core results in a highly functionalized and specific building block, enabling the targeted synthesis of high-value chemical products. The related compound, 2-methoxy-4-nitroaniline (B147289), for example, is a known precursor in the manufacture of the commercial pigment Yellow 74. nih.govwikipedia.org
Research Landscape and Knowledge Gaps Pertaining to 2-Chloro-6-methoxy-4-nitroaniline
The research landscape for substituted nitroanilines is vast; however, the depth of investigation varies significantly between different isomers. Compounds such as 2-methoxy-4-nitroaniline and 2-chloro-4-nitroaniline (B86195) have been the subject of numerous studies, including investigations into their synthesis, solubility, toxicology, and environmental biodegradation. plos.orgnih.govresearchgate.net These studies provide a framework for understanding the general behavior and potential applications of this class of compounds.
This information deficit means that the unique synthetic potential, reaction kinetics, and specific applications of this compound are largely unexplored. While its structural similarity to well-studied analogues allows for educated predictions about its chemical behavior, empirical data from dedicated research is necessary to fully characterize the compound and unlock its potential utility in advanced organic chemistry.
Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 41956-18-7 | lookchem.com |
| Molecular Formula | C₇H₇ClN₂O₃ | accelachem.com |
| Molecular Weight | 202.60 g/mol | accelachem.com |
| Melting Point | N/A | lookchem.com |
| Boiling Point | N/A | lookchem.com |
| Density | N/A | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAOKFMNBZXHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-Chloro-6-methoxy-4-nitroaniline.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The infrared spectrum exhibits distinct absorption bands that correspond to the various vibrational modes of the molecule.
Key FT-IR spectral features include the stretching vibrations of the amino (NH₂) group, the symmetric and asymmetric stretching modes of the nitro (NO₂) group, and the stretching of the carbon-chlorine (C-Cl) bond. mdpi.com The aromatic C-H stretching vibrations are also observed. Studies on similar compounds, such as 2-chloro-4-nitroaniline (B86195) and 2-chloro-5-nitrobenzyl alcohol, provide a comparative basis for the assignment of these vibrational frequencies. researchgate.netnipne.ro For instance, in related nitroaniline derivatives, the nitro group stretches are typically found in the 1520–1350 cm⁻¹ region. The C-Cl stretching vibration is generally observed as a strong band in the 770-505 cm⁻¹ range. nipne.ro
Table 1: Key FT-IR Vibrational Frequencies for Related Aniline (B41778) Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3500 - 3300 |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1340 |
| Carbon-Chlorine (C-Cl) | Stretching | 770 - 505 |
Note: The exact positions of the peaks for this compound may vary slightly from these typical ranges.
Fourier-Transform Raman (FT-Raman) Spectroscopy Applications
Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides additional insights into the vibrational modes of this compound. scispace.com This technique is particularly useful for observing vibrations that are weak or absent in the infrared spectrum.
The FT-Raman spectrum of related compounds has been recorded and analyzed to provide a complete vibrational picture. researchgate.netscispace.comnih.gov For instance, studies on 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline (B140736) have utilized both FT-IR and FT-Raman data to perform a complete vibrational assignment. nih.govresearchgate.net The combination of both techniques allows for a more robust and comprehensive analysis of the molecular structure. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectra to accurately assign the observed vibrational modes. researchgate.netscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton (¹H) NMR Investigations
Proton NMR (¹H NMR) spectroscopy is used to determine the number and arrangement of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) group.
Carbon (¹³C) NMR Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by the electron-withdrawing and electron-donating effects of the substituents (chloro, methoxy, nitro, and amino groups). The carbon atom attached to the electron-withdrawing nitro group would be expected to be deshielded and appear at a lower field, while the carbon attached to the electron-donating methoxy group would be more shielded. Aromatic carbons typically resonate in the range of 100-150 ppm. chemicalbook.comchemicalbook.comchemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Functionalized Benzene (B151609) Rings
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-NO₂ | 140 - 155 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
Note: These are general ranges and the actual chemical shifts for this compound will be specific to its unique electronic environment.
Advanced NMR Techniques for Aromatic Systems
For complex aromatic systems like this compound, advanced NMR techniques are often employed for unambiguous structural assignment. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable.
HSQC correlates the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the substituents on the aromatic ring. ipb.pt These techniques help to piece together the complete molecular structure by revealing the through-bond relationships between different parts of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not extensively available in publicly accessible scientific literature. Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing the fragmentation patterns that result from ionization.
For a molecule like this compound, a mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation would likely involve the loss of characteristic neutral fragments. Common fragmentation pathways for related nitroaromatic compounds include the loss of the nitro group (NO₂), a hydroxyl radical (•OH), or carbon monoxide (CO). The presence of the chlorine atom would be identifiable by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragment peaks.
However, without specific published research on the mass spectrometric analysis of this compound, a detailed discussion and data table of its fragmentation pattern cannot be provided at this time.
X-ray Crystallography and Polymorphism Studies
As of the current available scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been reported. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Such a study would reveal the planarity of the benzene ring, the orientation of the substituent groups (chloro, methoxy, nitro, and amino), and the intramolecular and intermolecular forces that govern its solid-state structure.
While crystallographic data exists for numerous related nitroaniline derivatives, which show a variety of hydrogen bonding networks and packing arrangements, this information cannot be directly extrapolated to definitively describe the crystal structure of this compound. iucr.orgscielo.org.comdpi.comacs.org
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules, particularly in substituted anilines, and is influenced by factors such as hydrogen bonding and π-π stacking interactions. The study of polymorphism is crucial as different polymorphic forms of a substance can exhibit different physical properties, including melting point, solubility, and stability.
Currently, there are no published studies specifically investigating the polymorphic forms or the detailed supramolecular ordering of this compound. Research on analogous compounds suggests that the interplay between the amino group (as a hydrogen bond donor) and the nitro and methoxy groups (as hydrogen bond acceptors) would likely lead to the formation of specific supramolecular assemblies, such as chains or sheets. However, without experimental data from techniques like variable-temperature X-ray diffraction or differential scanning calorimetry for this compound, any discussion of its polymorphism or supramolecular chemistry remains speculative.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. These methods have been applied to nitroaniline derivatives to understand their structure and behavior at the atomic level.
Optimized Molecular Geometries and Electronic Structure
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For related nitroaniline compounds, these calculations have been performed to understand the influence of different substituents on the benzene (B151609) ring. For instance, studies on salts of 2-chloro-4-nitroaniline (B86195) have utilized DFT with the 6-311++G(d,p) basis set to analyze their conformations. iucr.org The planarity of the nitro group relative to the benzene ring is a key geometric parameter that can be influenced by intra- and intermolecular interactions. researchgate.netacs.org
The electronic structure of a molecule describes the arrangement and energies of its electrons. The presence of electron-donating groups (like the amino and methoxy (B1213986) groups) and electron-withdrawing groups (like the nitro and chloro groups) in 2-Chloro-6-methoxy-4-nitroaniline creates a complex electronic environment. This distribution of electron density is crucial in determining the molecule's chemical properties and reactivity.
Vibrational Frequencies and Spectroscopic Predictions
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. For analogous compounds like 2-chloro-4-nitroaniline, DFT calculations have been employed to compute harmonic vibrational frequencies. researchgate.netresearchgate.net These theoretical predictions are often compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups. researchgate.net For example, the characteristic stretching frequencies of the nitro (NO2) and amino (NH2) groups are readily identifiable in both calculated and experimental spectra. researchgate.netsemanticscholar.org The frequency of the nitro group's symmetric stretching vibration can be correlated with the types of interactions it is involved in. researchgate.net
Molecular Orbital Analysis
Molecular orbital theory provides a framework for understanding the electronic properties and reactivity of molecules by describing the behavior of electrons in orbitals that extend over the entire molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.netthaiscience.info
For related molecules like 2-chloro-4-nitroaniline, studies have shown that the HOMO is often located over the amino group and the benzene ring, while the LUMO is delocalized over the nitro group and the aromatic system. researchgate.net This distribution suggests that charge transfer can occur from the amino group to the nitro group upon electronic excitation. researchgate.net The HOMO-LUMO energy gap can be calculated using DFT methods, and a smaller gap generally implies higher reactivity. researchgate.netthaiscience.info
Table 1: Calculated Quantum Chemical Parameters for a Related Compound (p-nitroaniline)
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap | 5.2968 thaiscience.info |
| Ionization Potential | - |
| Electron Affinity | - |
| Electronegativity | - |
| Hardness | - |
| Softness | - |
| Electrophilicity Index | 1.7797 thaiscience.info |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. In MEP maps, red regions typically indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For nitroaniline derivatives, the negative potential is generally concentrated around the oxygen atoms of the nitro group, making them likely sites for electrophilic interaction. thaiscience.info The positive potential is often found around the hydrogen atoms of the amino group.
Reactivity and Energy Barrier Calculations
Theoretical calculations can be used to investigate the reactivity of a molecule and the energy barriers associated with specific chemical reactions or conformational changes. For example, relaxed potential energy surface (rPES) scans can be performed to determine the energy barriers for the rotation of functional groups, such as the nitro and amino groups. researchgate.netmdpi.com In a study on the salts of 2-chloro-4-nitroaniline, the energy barrier for the rotation of the nitro group was calculated to be 4.6 kcal/mol. researchgate.netsemanticscholar.orgmdpi.com These calculations provide valuable insights into the flexibility of the molecule and the relative stability of different conformations.
Relaxed Potential Energy Surface (rPES) Analysis for Substituent Rotation
Relaxed Potential Energy Surface (rPES) analysis is a computational method used to determine the energy barriers associated with the rotation of specific functional groups within a molecule. This provides insight into the molecule's conformational flexibility and preferences.
While no rPES data has been published for this compound, studies on related compounds have been conducted. For instance, theoretical calculations on the protonated cations of 2-chloro-4-nitroaniline (H₂Cl₄Na⁺) and 2-methyl-6-nitroaniline (B18888) (H₂m₆Na⁺) have determined the energy barriers for the rotation of the nitro group to be 4.6 kcal mol⁻¹ and 11.6 kcal mol⁻¹, respectively. mdpi.comsemanticscholar.org Similar theoretical methods have been applied to 2-chloro-6-methyl-4-nitroaniline (B1586520) to determine its conformational preferences and molecular flexibility. These analyses typically involve calculating the change in energy as a specific dihedral angle is systematically varied, revealing the energy minima (stable conformations) and maxima (transition states) for the rotation.
Theoretical Insights into Reaction Pathways
Theoretical studies can also elucidate potential reaction pathways, such as degradation, metabolism, or chemical synthesis. These investigations help in understanding the reactivity of a molecule and predicting the products of a reaction.
For the specific compound this compound, there is no available research detailing its theoretical reaction pathways. However, studies on analogous molecules offer relevant examples of this type of analysis. For instance, the aerobic biodegradation pathway of 2-chloro-4-nitroaniline has been characterized, identifying metabolites like 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org The initial step in this proposed pathway involves a flavin-dependent monooxygenase that removes the nitro group. plos.org For other related compounds, such as 2-chloro-6-methyl-4-nitroaniline, general reaction types like the reduction of the nitro group to an amine have been noted. These examples highlight how computational chemistry can predict and analyze the transformation of such molecules.
Supramolecular Interactions and Crystal Engineering
Hydrogen Bonding Networks in Nitroaniline Derivatives
Hydrogen bonds are among the most significant forces directing the assembly of nitroaniline derivatives in the solid state. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) creates a powerful "push-pull" system that enhances the potential for strong hydrogen bond formation. rsc.org
The most prevalent and structurally defining interaction in nitroaniline crystals is the hydrogen bond between the amino group (N-H, the donor) and an oxygen atom of the nitro group (O-N, the acceptor). These interactions are a primary driver in the formation of supramolecular structures.
In many ortho-nitroaniline derivatives, an intramolecular N—H···O hydrogen bond is formed, creating a stable six-membered ring, often referred to as an S(6) motif. researchgate.netresearchgate.netwikipedia.org This intramolecular bond significantly influences the molecule's conformation and its subsequent participation in intermolecular interactions. researchgate.net
Beyond the intramolecular interactions, intermolecular N—H···O bonds are crucial for building larger assemblies. Molecules of nitroanilines frequently act as both double donors and double acceptors of hydrogen bonds, leading to the formation of chains, sheets, or complex three-dimensional frameworks. nih.govresearchgate.net For instance, molecules can link into simple C(8) chains via a single N—H···O bond or form dimers through centrosymmetric R²₂(12) ring motifs, where each amine H atom may participate in interactions with two nitro O atoms. researchgate.netiucr.org
The strength and geometry of these bonds are influenced by the other substituents on the aromatic ring. The table below presents typical geometric parameters for N—H···O hydrogen bonds observed in various nitroaniline derivatives, illustrating the range of these interactions.
Interactive Table 1: Geometric Parameters of N—H···O Hydrogen Bonds in Nitroaniline Derivatives
| Compound | D—H···A | D···A (Å) | H···A (Å) | D—H···A (°) | Reference |
| 2-Methyl-4-nitroaniline | N—H···O | 3.117 (3) | - | 169 | nih.govresearchgate.net |
| 2-Methyl-4-nitroaniline | N—H···O | 3.239 (3) | - | 136 | nih.govresearchgate.net |
| 2-Chloro-4-nitroanilinium Bromide | N1—H1A···Br1 | 3.329 (2) | 2.47 | 162.7 | iucr.org |
| 2,4-Dinitro-N-(2-phenylethyl)aniline | N—H···O | - | - | - | researchgate.net |
Note: Data for H···A distances are not always reported. The N—H···Br interaction is included for comparison of hydrogen bonding involving the anilinium ion.
While N—H···O bonds are dominant, weaker C—H···O hydrogen bonds also play a critical role in stabilizing the crystal structures of nitroanilines. acs.orgunison.mx Aromatic (Cₐᵣ—H) and aliphatic (e.g., from a methyl group) C-H groups can act as donors, with the oxygen atoms of the nitro group being the most common acceptors.
Non-Covalent Interactions Beyond Hydrogen Bonding
In addition to hydrogen bonding, the crystal packing of 2-Chloro-6-methoxy-4-nitroaniline is influenced by other directional non-covalent interactions, which arise from the specific electronic properties of its chloro and nitro substituents.
The presence of a chlorine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. princeton.edunih.gov
In halogenated nitroanilines, interactions such as C—Cl···O and C—Cl···N can occur. While C—Br···N bonds have been noted in related structures, the principle applies to chlorine as well. iucr.org The strength of the halogen bond donor capability is influenced by the electron-withdrawing nature of the group the halogen is attached to. princeton.edu In the case of this compound, the electron-withdrawing character of the nitro-substituted aromatic ring enhances the electrophilic character of the chlorine atom, making it a potential halogen bond donor. These interactions can facilitate the formation of specific supramolecular synthons, guiding crystal assembly in competition or cooperation with hydrogen bonds. mdpi.comnih.gov
The nitro group is a remarkably versatile functional group in crystal engineering, capable of participating in more than just hydrogen bonding. rsc.org Its electron-deficient nitrogen atom and electron-rich oxygen atoms allow for a range of other interactions. rsc.orgnih.gov
One significant interaction involves the π-system of the nitrogen atom in the nitro group acting as an acceptor for an oxygen atom from an adjacent nitro group. These O(NO₂)···π(N)NO₂ or simply NO₂···NO₂ interactions can be attractive and play a crucial role in the packing of polynitro-aromatic compounds. researchgate.netiucr.org These interactions can occur between nitro groups arranged in parallel or perpendicular orientations. iucr.org Hirshfeld surface analysis of salts of 2-chloro-4-nitroaniline (B86195) and 2-methyl-6-nitroaniline (B18888) confirms that the nitro group plays a dominant role in the weak interactions, including O(NO₂)···π(NO₂) and NO₂···π(Ar) contacts. researchgate.netiucr.org
Interactive Table 2: Types of Nitro Group Interactions in Nitroaniline Derivatives
| Interaction Type | Description | Observed in Compounds | Reference |
| O(NO₂)···π(N)NO₂ | Interaction between an oxygen atom of one nitro group and the π-system of another. | 2-Methyl-4-nitroaniline salts | iucr.org |
| NO₂···π(Ar) | Interaction between the nitro group and the π-system of an aromatic ring. | 2-Chloro-4-nitroaniline salts | researchgate.netiucr.org |
| Lone pair···π–hole | Interaction involving the nitro group as a π–hole donor. | 1,4-dinitro-1,3-butadiene | rsc.org |
Aromatic rings, like the one in this compound, frequently engage in π-π stacking interactions, which contribute significantly to the stabilization of the crystal lattice. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent rings.
In many nitroaniline derivatives, molecules arrange in parallel displaced or face-to-face stacks. researchgate.netacs.org The presence of "push-pull" substituents (like -NH₂ and -NO₂) can influence the nature of these stacking interactions, though local, direct interactions between a substituent and the vertex of a neighboring ring are often more significant than a generalized change in the ring's π-system. acs.org In some structures, π-π stacking interactions are the primary force linking hydrogen-bonded sheets into a three-dimensional framework. nih.govresearchgate.net The interplanar distance in such stacks is typically in the range of 3.4 to 3.7 Å. researchgate.net
Design Principles for Supramolecular Aggregation
The supramolecular aggregation of nitroaniline derivatives is guided by a hierarchy of intermolecular interactions, with hydrogen bonds often playing a primary role. iucr.orgacs.org The design of specific supramolecular structures from molecules like this compound relies on the predictable formation of these non-covalent bonds, often referred to as supramolecular synthons. acs.org These synthons are structural units within a crystal that are formed by intermolecular interactions. acs.org
In substituted nitroanilines, the amino group (-NH₂) is a potent hydrogen-bond donor, while the nitro group (-NO₂) and the methoxy (B1213986) group (-OCH₃) can act as hydrogen-bond acceptors. The chlorine atom can also participate in weaker halogen bonding. The interplay and competition between these interactions dictate the final crystal packing.
Key design principles for the supramolecular aggregation of substituted nitroanilines include:
Hydrogen Bonding Hierarchy: The strongest and most directional interactions, such as N-H···O hydrogen bonds, are generally formed first and have the most significant influence on the crystal structure. acs.org In many nitroaniline derivatives, dimers or chains are formed through N-H···O hydrogen bonds between the amino group of one molecule and a nitro group of a neighboring molecule. iucr.org
Role of Substituents: The nature and position of other substituents on the aromatic ring can sterically hinder or electronically modulate the primary hydrogen-bonding motifs. For instance, the methoxy group in this compound can influence the acidity of the amino protons and the basicity of the nitro group's oxygen atoms, thereby affecting the strength of the hydrogen bonds.
Polymorphism: Substituted nitroanilines are known to exhibit polymorphism, where the same compound can crystallize in different forms with distinct arrangements of molecules. iucr.org This phenomenon is often a result of subtle balances between different possible intermolecular interactions, leading to different supramolecular synthons.
A study of a closely related compound, (Z)-4-((2-methoxy-4-nitrophenyl)amino)-4-oxobut-2-enoic acid (MAOA), synthesized from 2-methoxy-4-nitroaniline (B147289), reveals the presence of both intramolecular N-H···O and O-H···O hydrogen bonds. researchgate.netresearchgate.net This highlights the propensity of the 2-methoxy-4-nitroaniline moiety to participate in robust hydrogen-bonding networks.
| Interaction Type | Potential Donor/Acceptor Groups in this compound | Significance in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding (Strong) | Donor: -NH₂ Acceptor: -NO₂, -OCH₃ | Primary driving force for the formation of dimers, chains, and sheets. iucr.orgacs.org |
| Halogen Bonding | Donor: -Cl Acceptor: -NO₂, -OCH₃, π-system | Directional interaction that can influence crystal packing. dntb.gov.ua |
| π-π Stacking | Aromatic Ring | Contributes to the stabilization of layered structures. rsc.org |
| C-H···O/N Interactions | Donor: Aromatic C-H, Methyl C-H Acceptor: -NO₂, -OCH₃, -NH₂ | Provide additional stabilization to the crystal lattice. iucr.org |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. The surface is generated based on the electron distribution of a molecule within the crystal.
The key features of a Hirshfeld surface analysis include:
dnorm Surface: This surface highlights intermolecular contacts. Red regions indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white regions denote contacts at the van der Waals separation. nih.gov
While a specific Hirshfeld surface analysis for this compound is not available in the literature, analysis of related compounds provides valuable insights into the expected interactions. For example, in the crystal structure of (Z)-4-((2-methoxy-4-nitrophenyl)amino)-4-oxobut-2-enoic acid (MAOA), Hirshfeld surface analysis was used to explore the non-covalent interactions in its supramolecular assembly. researchgate.netresearchgate.net
For substituted nitroanilines, Hirshfeld surface analysis typically reveals the dominance of O···H contacts, corresponding to N-H···O and C-H···O hydrogen bonds. iucr.org In a study on various substituted nitroanilines, Hirshfeld analysis showed that the nitro group plays a dominant role in weak interactions. iucr.org
Based on the analysis of analogous compounds, a Hirshfeld surface analysis of this compound would be expected to show significant contributions from the following contacts:
| Contact Type | Expected Contribution | Nature of Interaction |
|---|---|---|
| O···H / H···O | High | Represents strong N-H···O and weaker C-H···O hydrogen bonds. nih.gov |
| H···H | Significant | Represents van der Waals forces between hydrogen atoms. |
| C···H / H···C | Moderate | Indicative of C-H···π interactions. nih.gov |
| Cl···H / H···Cl | Moderate | Represents weak halogen bonding and van der Waals contacts. dntb.gov.ua |
| Cl···O / O···Cl | Low to Moderate | Potential for halogen bonding between the chlorine and oxygen atoms. dntb.gov.ua |
The precise percentages of these contributions would depend on the specific polymorph and the resulting crystal packing. However, the combination of strong hydrogen bond donors and acceptors, along with the presence of a chlorine atom and an aromatic system, suggests a rich and complex landscape of intermolecular interactions for this compound, making it an interesting target for crystal engineering studies.
Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Methoxy (B1213986) Groups
The chemical reactivity of 2-Chloro-6-methoxy-4-nitroaniline is significantly influenced by the electronic properties of its substituents on the aniline (B41778) ring. The presence of a strong electron-withdrawing nitro group (NO₂) ortho to the chlorine atom and para to the methoxy group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Simple, unactivated aryl halides are generally resistant to nucleophilic attack. However, the reactivity is dramatically increased when potent electron-attracting groups are present at positions ortho and/or para to the halogen. libretexts.orglibretexts.org
The SNAr mechanism is a two-step process:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. This step leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. lumenlearning.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, the chloride ion.
While the chlorine atom is an excellent leaving group in this activated system, the methoxy group (-OCH₃) is generally a poor leaving group under typical SNAr conditions. Its displacement would require it to leave as a methoxide (B1231860) ion (CH₃O⁻), which is a strong base and thus a poor leaving group. Therefore, nucleophilic substitution reactions on this compound would overwhelmingly favor the displacement of the chlorine atom over the methoxy group.
Reductive and Oxidative Transformations of Nitro and Amino Groups
The nitro and amino functionalities on the this compound molecule are primary sites for reductive and oxidative transformations, respectively.
Reductive Transformations
The catalytic reduction of the nitro group is a common and significant reaction for nitroaniline derivatives. This transformation is important because nitroaromatic compounds can be toxic, while their reduction products, aromatic amines, are valuable industrial intermediates. libretexts.org The reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) is a well-studied model reaction. nih.gov
The reduction process typically proceeds in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), and a metal nanoparticle catalyst. nih.govresearchgate.net During the reaction, both the nitroaromatic compound and the reducing agent (e.g., BH₄⁻) adsorb onto the surface of the catalyst. researchgate.net Electrons are transferred from the reducing agent to the catalyst, which then mediates the transfer to the nitro compound, facilitating its reduction. researchgate.net
The mechanism is believed to occur in a stepwise manner: nih.gov
The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
The nitroso group is then rapidly converted to a hydroxylamine (B1172632) group (-NHOH).
Finally, the hydroxylamine is reduced to the corresponding primary amino group (-NH₂).
This would transform this compound into 2-Chloro-6-methoxybenzene-1,4-diamine. Various catalytic systems have been shown to be effective for this type of reduction, often exhibiting pseudo-first-order kinetics. lumenlearning.com
| Catalyst System | Reducing Agent | Substrate Example | Product Example | Conversion Rate/Time | Reference |
| Copper Ferrite (CuFe₂O₄) NPs | NaBH₄ | 4-Nitroaniline | p-Phenylenediamine | 96.5% in 40s | nih.gov |
| Fe₃O₄-Au NPs | 2-propanol/H₂O | 4-Nitroaniline | Azo Oligomers | ~97% conversion | lumenlearning.com |
| Graphene/Ag Nanocomposite | Ascorbic Acid | 4-Nitroaniline | p-Phenylenediamine | High catalytic activity | libretexts.org |
Oxidative Transformations
The primary amino group (-NH₂) of substituted anilines can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions.
Oxidation to Nitroso Compounds: Mild oxidizing agents, such as peroxybenzoic acid, can oxidize substituted anilines to their corresponding nitroso compounds (-NO). acs.org
Oxidation to Nitro Compounds: Stronger oxidizing agents, like potassium permanganate (B83412) or nitric acid under controlled conditions, can convert the amino group into a nitro group (-NO₂). libretexts.org
Oxidative Coupling: In the presence of oxidants like sodium periodate (B1199274) (NaIO₄), anilines can undergo coupling reactions with other aromatic amines to form larger, often colored, molecules. acs.org
Removal of Amino Group: The amino group can be removed from the aromatic ring through diazotization (reaction with nitrous acid to form a diazonium salt), followed by a reduction reaction. google.com
The kinetics of aniline oxidation are influenced by the other substituents on the ring. Electron-releasing groups tend to enhance the rate of oxidation, while electron-withdrawing groups, such as the chloro and nitro groups present in this compound, would be expected to retard the rate of oxidation at the amino group. koreascience.kr
Hydrolysis Mechanisms and Kinetics of Related Derivatives
Hydrolysis of the substituents on this compound involves the reaction with water, which can act as a nucleophile. The feasibility of this reaction depends on the specific group and the reaction conditions.
The C-Cl bond in aryl halides is generally strong and not susceptible to hydrolysis under normal conditions. vedantu.com However, as described in the SNAr section (6.1), the presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom activates the ring for nucleophilic attack. libretexts.orglibretexts.org In this context, hydrolysis can occur where a hydroxide (B78521) ion (OH⁻) or a water molecule acts as the nucleophile to displace the chloride ion, forming the corresponding phenol (B47542).
The hydrolysis of activated chloronitrobenzenes has been studied, and it typically requires elevated temperatures (e.g., 100–160°C) and the presence of a base like aqueous sodium hydroxide to proceed at a significant rate. researchgate.net The mechanism follows the addition-elimination pathway, forming a Meisenheimer complex as an intermediate. libretexts.org
kₕ = kₐ[H⁺] + kₙ + kₑ[OH⁻]
Where kₐ, kₙ, and kₑ are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For an activated aryl halide like this compound, the base-catalyzed term would be the most significant contributor to hydrolysis of the C-Cl bond.
Conversely, the ether linkage of the methoxy group is generally stable and resistant to hydrolysis except under harsh acidic conditions. The hydrolysis of an aryl methoxy group to a phenol typically requires strong acids like HBr or HI. Under the conditions required for the hydrolysis of the activated C-Cl bond (basic or neutral), the methoxy group would be expected to remain intact. Studies on the alkaline hydrolysis of methyl methoxybenzoates show that the position of the methoxy group influences the reaction rate through resonance and inductive effects, but this pertains to the hydrolysis of an ester group, not the ether linkage itself. zenodo.org
It has also been noted that 2-Chloro-4-nitroaniline (B86195), a related compound, does not possess functional groups that would readily hydrolyze under typical environmental conditions, suggesting a degree of stability. nih.gov
Electrophilic Substitution Patterns of Substituted Anilines
Aniline and its derivatives readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.com The directing influence of the existing substituents on the ring determines the position of the incoming electrophile.
The amino group (-NH₂) is a very strong activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the carbocation intermediate (arenium ion). masterorganicchemistry.complos.org Similarly, the methoxy group (-OCH₃) is also an activating, ortho-, para-directing group. Conversely, the chlorine atom is deactivating but ortho-, para-directing, while the nitro group (-NO₂) is a strong deactivating and meta-directing group.
In this compound, the substituents occupy positions 2, 4, and 6. The remaining open positions for substitution are C3 and C5. The directing effects of the existing groups on these positions are as follows:
Amino group (at C1): Directs ortho (to C2, C6 - blocked) and para (to C4 - blocked).
Chloro group (at C2): Directs ortho (to C1, C3) and para (to C6 - blocked). Favors substitution at C3.
Methoxy group (at C6): Directs ortho (to C1, C5) and para (to C2 - blocked). Favors substitution at C5.
Nitro group (at C4): Directs meta (to C2, C6 - blocked).
The combined influence of the activating -NH₂ and -OCH₃ groups, along with the ortho-directing -Cl group, would strongly favor substitution at the C3 and C5 positions.
A significant complication in the electrophilic substitution of anilines is the behavior of the amino group in the acidic conditions often required for these reactions (e.g., nitration with HNO₃/H₂SO₄). The -NH₂ group is basic and becomes protonated to form the anilinium ion (-NH₃⁺). masterorganicchemistry.com The anilinium ion is strongly deactivating and a meta-director. This can lead to the formation of meta-substituted products and significantly slow down the reaction. masterorganicchemistry.complos.org
To overcome this, the amino group is often "protected" via acetylation with acetic anhydride. This converts the -NH₂ group to an acetamido group (-NHCOCH₃). The acetamido group is still an activating, ortho-, para-director, but it is less activating than the amino group, which helps prevent over-reaction (e.g., polyhalogenation). plos.org After the electrophilic substitution step, the acetyl group can be removed by hydrolysis to regenerate the amino group. plos.org
Photochemical Transformations
Nitroaromatic compounds, including nitroanilines, are known to undergo photochemical transformations upon absorption of UV light. Studies on ortho-nitroaniline (ONA), which serves as a model for more complex molecules, reveal several potential reaction pathways upon electronic excitation. nih.govnih.gov
One primary pathway observed is an intramolecular hydrogen transfer from the amino group to an oxygen atom of the nitro group. This results in the formation of an aci-nitro tautomer. nih.gov This intermediate can then undergo further reactions, such as the elimination of water.
Other photochemical pathways for nitroaromatics can include:
Nitro-Nitrite Rearrangement: The excited nitro group can rearrange to a nitrite (B80452) group (-ONO), which can then lead to dissociation and the formation of nitric oxide (NO). nih.gov
Ring Cleavage: High-energy irradiation can lead to the fragmentation of the aromatic ring itself.
For this compound, while it is not an ortho-nitroaniline, the general principles of photochemistry for nitroaromatics and anilines would apply. The molecule contains chromophores that can absorb light, potentially leading to its degradation. nih.gov The specific products and pathways would depend on the excitation wavelength and the reaction environment (e.g., solvent, presence of oxygen). The stability of the this compound cation has been noted, with significant energy required to induce its dissociation, suggesting a degree of stability compared to other related nitroaromatic molecules. nih.gov
Applications in Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Organic Molecules
2-Chloro-6-methoxy-4-nitroaniline is a key starting material in the multi-step synthesis of various complex organic molecules. The presence of multiple reaction sites—the amino group, the nitro group, and the chlorine atom—allows for sequential and regioselective modifications. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions. The chlorine atom can be displaced through nucleophilic aromatic substitution, and the amino group itself can be diazotized to introduce a wide array of other functionalities. This strategic placement of functional groups makes it an important intermediate in creating intricate molecular architectures with potential applications in medicinal chemistry and materials science. For instance, substituted nitroanilines are valuable intermediates for a range of products including dyes, pigments, and pesticides.
Intermediacy in the Synthesis of Heterocyclic Compounds
The structure of this compound is well-suited for the construction of heterocyclic ring systems, which are prevalent in many biologically active compounds and pharmaceutical drugs. wikipedia.org The amino and nitro groups can be manipulated to participate in cyclization reactions, leading to the formation of various heterocyclic scaffolds.
For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation reactions, can lead to the formation of benzimidazoles, quinolines, and other fused-ring systems. wikipedia.org The Povarov reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and an electron-rich alkene, is a powerful method for synthesizing tetrahydroquinolines, and anilines like this compound can serve as the aniline component. scielo.org.co Furthermore, the reaction of benzo-1,2,3-dithiazolium salts with anilines can yield substituted phenylaminobenzo-1,2,3-dithiazolium salts, demonstrating the utility of anilines in synthesizing sulfur-containing heterocycles. scispace.com
Role in the Synthesis of Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized through the condensation of a primary amine with an aldehyde or ketone. isca.me this compound, possessing a primary amino group, readily undergoes condensation with various aldehydes to form the corresponding Schiff bases. isca.measianpubs.org This reaction is often catalyzed by an acid. asianpubs.org
The resulting Schiff bases are not merely synthetic intermediates but often exhibit their own interesting chemical and biological properties. They can act as ligands for metal complexes and have applications in catalysis and materials science. asianpubs.orgarpgweb.com The formation of a Schiff base from this compound introduces an imine functionality that can be further modified, for example, through reduction to a secondary amine, expanding the synthetic possibilities. nih.gov The general mechanism involves the nucleophilic addition of the amine to the carbonyl compound, forming a hemiaminal intermediate, which then dehydrates to yield the imine. isca.me
Strategic Utility in Cascade and Multicomponent Reactions
Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products in a single operation, minimizing waste and improving atom economy. The multifunctional nature of this compound makes it an excellent candidate for use in such reactions.
In a cascade sequence, different functional groups on the aniline can react sequentially under the same reaction conditions. For instance, a reaction might be initiated at the amino group, followed by a cyclization involving the nitro group. An example is the sulfur/DABCO promoted reductive coupling/annulation cascade reaction between o-hydroxy/amino nitrobenzenes and benzaldehydes to form 2-arylbenzoxazoles and 2-arylbenzimidazoles. thieme-connect.comthieme-connect.com
In multicomponent reactions, three or more starting materials react to form a single product that incorporates most or all of the atoms of the reactants. This compound can serve as one of the key components in MCRs designed to rapidly generate libraries of complex molecules. nih.gov For example, the Povarov reaction, which can be performed as a three-component reaction, is a classic example where an aniline derivative contributes to the formation of a complex heterocyclic product. scielo.org.co
Physicochemical Studies Relevant to Research Applications
Solubility and Phase Equilibria in Solvent Systems
Comprehensive studies detailing the solubility of 2-Chloro-6-methoxy-4-nitroaniline in various aqueous and organic solvent systems, along with its phase equilibria, are not currently available in published scientific literature.
Determination of Solubility in Aqueous and Organic Mixtures
No experimental data or data tables quantifying the mole fraction solubility of this compound in different solvent mixtures at various temperatures have been reported.
Thermodynamic Analysis of Dissolution Processes
Due to the absence of solubility data, a thermodynamic analysis of the dissolution process for this compound, including parameters such as Gibbs energy, enthalpy, and entropy of dissolution, has not been performed or reported.
Interfacial Phenomena and Crystallization Behavior
Detailed investigations into the interfacial phenomena, such as surface tension and adsorption characteristics, of this compound are not documented. Similarly, specific studies on its crystallization behavior, including nucleation, crystal growth, and polymorphism, are not available. While general principles of crystallization apply, specific experimental findings for this compound are absent from the reviewed literature.
Future Research Directions and Advanced Methodologies
Exploration of New Catalytic Systems for Derivatization
The functional groups of 2-Chloro-6-methoxy-4-nitroaniline—the nitro, chloro, and amino moieties—offer multiple sites for derivatization. Future research will likely focus on developing novel catalytic systems that offer higher selectivity, yield, and sustainability for modifying this scaffold.
Key areas of exploration include:
Selective Nitro Group Reduction: The conversion of the nitro group to an amine is a critical transformation. While traditional methods like iron powder reduction are effective, research into advanced catalytic hydrogenation is ongoing. google.com Systems using palladium-on-carbon (Pd/C) catalysts, which have shown high selectivity in the hydrogenation of related compounds like 2-chloro-6-nitrotoluene (B1664060) with minimal dehalogenation, present a promising avenue. researchgate.net Further investigation into bimetallic catalysts (e.g., Pt-Sn) or those modified with rare earth metals could enhance selectivity and reaction rates under milder conditions. researchgate.net
Catalytic C-Cl Bond Functionalization: The chlorine atom can be substituted via nucleophilic aromatic substitution. However, developing catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) specifically for this electron-rich system remains a challenge. Future work could explore custom-designed phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes of palladium, nickel, or copper that can facilitate these transformations efficiently.
Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H arylation or alkylation offers a more atom-economical approach to derivatization. Research into transition-metal-catalyzed C-H activation on the aniline (B41778) ring, guided by the existing substituents, could lead to novel molecular structures.
Copper-Catalyzed Amination: The direct amination of aromatic nitro compounds using copper catalysts has been shown to be effective for producing nitroaniline derivatives. googleapis.com Exploring these copper-based systems could provide alternative, cost-effective routes for synthesizing or derivatizing this compound. googleapis.com
A comparison of potential catalytic approaches is summarized below.
| Catalytic Approach | Target Transformation | Potential Catalysts | Key Research Goal |
| Catalytic Hydrogenation | Reduction of -NO₂ to -NH₂ | Pd/C, Pt/ZrO₂, Pt-Sn alloys | Achieve high selectivity to the amine while preventing dechlorination. researchgate.net |
| Cross-Coupling | Substitution of -Cl with other groups | Palladium or Nickel with custom ligands | Overcome the challenge of coupling on an electron-rich system. |
| Direct C-H Activation | Functionalization of aromatic C-H bonds | Rhodium, Iridium, Palladium | Achieve high regioselectivity for creating new C-C or C-N bonds. |
| Metal-Catalyzed Amination | Introduction of amine groups | Copper (I) compounds | Develop efficient, low-cost methods for synthesis. googleapis.com |
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize reaction conditions, maximize yield, and understand mechanistic pathways, advanced real-time monitoring techniques are indispensable. In-situ spectroscopy allows for the tracking of reactants, intermediates, and products as they evolve throughout a chemical reaction, eliminating the need for disruptive offline sampling. mt.commdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly powerful tool for monitoring the synthesis and derivatization of this compound. nih.govfrontiersin.org By inserting a fiber-optic probe directly into the reaction vessel, researchers can collect spectra continuously. mdpi.com
Key applications include:
Kinetic Analysis: By tracking the concentration of key species over time, detailed kinetic profiles can be generated, allowing for the calculation of reaction rates. mt.com
Intermediate Detection: Transient or unstable intermediates, which might be missed by conventional offline analysis like HPLC, can be identified. mdpi.com For instance, in reactions involving diazotization of an aniline, the formation and consumption of the diazonium salt intermediate can be precisely monitored. mdpi.comacs.org
Mechanism Elucidation: In-situ FTIR was used to study the nitration of secondary amines, identifying a hydrogen-bonding intermediate that precedes the final product formation. nih.gov Similar studies on reactions involving this compound could provide deep mechanistic insights. nih.gov
Process Optimization: Real-time data enables the precise determination of reaction endpoints, preventing the formation of byproducts from over-processing and ensuring process safety. mt.commdpi.com
The table below outlines the benefits of using in-situ FTIR for reaction monitoring.
| Feature | Description | Advantage in Synthesis |
| Real-Time Data | Continuous stream of data on the concentration of chemical species. mt.com | Immediate understanding of reaction progress and kinetics. |
| Non-Invasive | No sample removal is required; the probe is immersed in the reaction mixture. nih.gov | Preserves the integrity of the reaction; suitable for air-sensitive or high-pressure systems. mt.com |
| High Specificity | Provides structural information based on the characteristic vibrational frequencies of functional groups. frontiersin.org | Enables unambiguous tracking of reactants, intermediates, and products. mdpi.com |
| Broad Applicability | Can be used in a wide range of solvents and reaction conditions, from cryogenic to high temperatures. mt.com | Versatile for various synthetic transformations involving this compound. |
Future research will likely involve combining in-situ FTIR with other techniques like Raman spectroscopy or mass spectrometry to gain an even more comprehensive understanding of complex reaction networks. nih.gov
Predictive Modeling for Material Design Based on Supramolecular Interactions
The properties of a material are not only dictated by the structure of the individual molecule but also by how these molecules arrange themselves in the solid state through supramolecular interactions (e.g., hydrogen bonding, π-π stacking). rsc.org Predictive computational modeling is becoming a cornerstone of modern materials science, allowing for the in silico design of materials with desired properties before their synthesis. nih.gov
For derivatives of this compound, which possess hydrogen bond donors (-NH₂) and acceptors (-NO₂, -OCH₃) as well as an aromatic system, these interactions are critical.
Computational Methods:
Density Functional Theory (DFT): DFT is a quantum chemical method widely used to predict the electronic structure and properties of molecules. researchgate.netfrontiersin.org For supramolecular assemblies, it is crucial to use DFT functionals that include corrections for dispersion forces (e.g., Grimme's D3/D4 corrections), as these are vital for accurately modeling non-covalent interactions like π-stacking. nih.gov
Crystal Structure Prediction (CSP): CSP algorithms generate a landscape of possible crystal packing arrangements (polymorphs) and rank them by energy. nih.gov This is critical because different polymorphs of the same compound can have vastly different physical properties.
Property Prediction: Once a stable crystal structure is predicted, its material properties can be calculated. For nitroaniline derivatives, which often feature a "push-pull" electronic structure, properties like nonlinear optical (NLO) response are of significant interest and can be predicted computationally. bohrium.com
Applications in Material Design:
Designing NLO Materials: By modeling how derivatives of this compound pack in a crystal, researchers can predict whether they will form a non-centrosymmetric structure, a prerequisite for second-order NLO activity. bohrium.com
Polymorph Screening: Computational studies can predict the likelihood of polymorphism, guiding experimental crystallization conditions to obtain the desired solid form. mdpi.com
Co-crystal Design: Predictive models can help identify suitable co-formers that will interact with the target molecule via specific hydrogen bonds or other supramolecular synthons to create new materials with tailored properties.
| Modeling Technique | Objective | Application for this compound Derivatives |
| DFT with Dispersion Correction | Calculate accurate molecular geometries and interaction energies. nih.gov | Predict the strength and nature of hydrogen bonds and π-stacking. |
| Crystal Structure Prediction (CSP) | Identify stable, low-energy crystal packing arrangements. nih.gov | Foresee potential polymorphs and guide crystallization experiments. |
| Time-Dependent DFT (TD-DFT) | Predict electronic excitation energies and optical properties. nih.gov | Design molecules and materials with specific photo-physical or NLO properties. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of molecules in a crystal or solution. researchgate.net | Assess the stability of predicted structures and ligand-protein complexes. researchgate.net |
Integration of Machine Learning in Synthetic Route Prediction
How it Works: Retrosynthesis AI tools are typically based on deep learning models, such as transformers or graph neural networks, trained on vast databases containing millions of published chemical reactions. chemcopilot.commedium.com When given a target molecule, the AI works backward, suggesting one or more "disconnections" to identify potential precursor molecules. medium.comarxiv.org This process is repeated iteratively until a complete synthetic pathway from simple, commercially available starting materials is established. grace.comchemrxiv.org
Key Advantages and Platforms:
Efficiency and Speed: AI can propose multiple viable synthetic routes in seconds or minutes, a task that could take a human chemist hours or days. mdpi.com
Novelty: By learning from the entire body of chemical literature, these tools can suggest non-obvious or novel synthetic strategies that may not be immediately apparent to a human expert. chemical.ai
Feasibility Assessment: Some platforms can score the proposed routes based on factors like predicted yield, cost of starting materials, and reaction conditions. mdpi.com The Retrosynthetic Accessibility Score (RAscore), for instance, is an ML-based metric that quickly evaluates the synthetic feasibility of a molecule. mdpi.com
Optimization: ML models can predict reaction outcomes and help optimize variables like reagents, catalysts, and solvents to improve yield and sustainability. preprints.org
Leading AI Retrosynthesis Platforms
| Platform/Tool | Core Technology | Key Feature |
| Synthia™ (Merck) | Rule-based expert system combined with advanced algorithms | Focuses on complex molecules and provides detailed reaction parameters. medium.com |
| IBM RXN for Chemistry | Neural transformer models | Cloud-based platform that predicts reactions and assists in planning syntheses from SMILES inputs. chemcopilot.com |
| Chemical.AI | AI-driven retrosynthesis with expert rules | Offers features like synthesizability assessment and impurity prediction. chemical.ai |
| AiZynthFinder | Monte Carlo tree search guided by neural networks | Open-source tool that identifies potential synthetic routes and can be trained on custom reaction data. mdpi.com |
The integration of these AI tools into the research and development workflow promises to significantly accelerate the discovery and synthesis of new functional molecules derived from this compound, enabling chemists to focus more on creative problem-solving and innovation. chemical.aipreprints.org
Q & A
Q. Can this compound serve as a precursor for heterocyclic compounds, and what reaction conditions are optimal?
- Methodology :
- Cyclization reactions : React with thiourea or hydrazine under acidic conditions to form benzimidazoles or triazines. Optimize temperature (80–100°C) and catalyst (e.g., HCl) to minimize decomposition .
- Cross-coupling : Use Suzuki-Miyaura conditions (Pd(OAc)2, K2CO3) to introduce aryl groups at the chloro position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
